![molecular formula C8H15N B3054775 Spiro[3.4]octan-5-amine CAS No. 61888-97-9](/img/structure/B3054775.png)
Spiro[3.4]octan-5-amine
Overview
Description
Spiro[3.4]octan-5-amine is a cyclic amine compound . It has a molecular weight of 125.21 . The IUPAC name for this compound is spiro[3.4]oct-5-ylamine .
Molecular Structure Analysis
The InChI code for Spiro[3.4]octan-5-amine is1S/C8H15N/c9-7-3-1-4-8(7)5-2-6-8/h7H,1-6,9H2
. This indicates that the compound has a spirocyclic structure with a nitrogen atom attached to the 5th carbon in the octane ring. Physical And Chemical Properties Analysis
Spiro[3.4]octan-5-amine is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved data.Scientific Research Applications
Chemical Properties
“Spiro[3.4]octan-5-amine” is a chemical compound with the CAS Number: 61888-97-9 . It has a molecular weight of 125.21 . The compound is in liquid form .
Synthesis
The synthesis of spirocyclic compounds, including “Spiro[3.4]octan-5-amine”, is a topic of interest in chemical research. For instance, a general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed . The key synthetic step was iodocyclization .
Improved Water Solubility
Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . This property can be beneficial in various applications where water solubility of the compound is crucial.
Drug Development
More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin were synthesized and studied in vivo . This suggests that “Spiro[3.4]octan-5-amine” and its derivatives could potentially be used in the development of new drugs.
Microwave-assisted Multicomponent Synthesis
There have been advances in microwave-assisted multicomponent synthesis of spiro compounds . Although “Spiro[3.4]octan-5-amine” was not specifically mentioned, it’s plausible that similar methods could be applied to its synthesis.
Safety and Hazards
Spiro[3.4]octan-5-amine is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . Hazard statements include H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
properties
IUPAC Name |
spiro[3.4]octan-8-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-3-1-4-8(7)5-2-6-8/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGEZKLIAMPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717591 | |
Record name | Spiro[3.4]octan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61888-97-9 | |
Record name | Spiro[3.4]octan-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61888-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.4]octan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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